Methyl 2-amino-3,3-dimethylbutanoate
Overview
Description
Methyl 2-amino-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of butanoic acid and features an amino group and a methyl ester group. This compound is often used in various chemical syntheses and has applications in both research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,3-dimethylbutanoate can be synthesized from butanoic acid derivatives. One common method involves the reaction of 3,3-dimethyl-2-[(trimethylsilyl)imino]butanoic acid methyl ester with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro compounds or carboxylic acids.
Reduction: Alcohols or amines are typical products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-3,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
- Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
- Methyl 2-[[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate
- Methyl 2-({[1-(4-fluorobutyl)-1H-indole-3-yl]carbonyl}amino)-3,3-dimethylbutanoate
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYLIGGIKNKWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397035 | |
Record name | methyl 2-amino-3,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3850-31-5 | |
Record name | Methyl-DL-tert-leucinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003850315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 2-amino-3,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL DL-TERT-LEUCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8F3YKM34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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